

# 2-Bromo-5-fluoropyridine-4-carbonitrile

## reactivity and functional groups

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### Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridine-4-carbonitrile

Cat. No.: B1379351

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An In-Depth Technical Guide to the Reactivity and Synthetic Utility of **2-Bromo-5-fluoropyridine-4-carbonitrile**

## Introduction: A Versatile Trifunctional Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile, functionalized heterocyclic building blocks is insatiable. **2-Bromo-5-fluoropyridine-4-carbonitrile** emerges as a preeminent example of such a scaffold. [1] Its structure is deceptively simple, yet it offers a sophisticated platform for molecular elaboration. The pyridine core, being inherently electron-deficient, is further activated by the presence of three distinct and strategically positioned functional groups: a bromine atom, a fluorine atom, and a carbonitrile moiety. This unique arrangement provides chemists with three orthogonal points for chemical modification, enabling the construction of complex molecular architectures through a variety of selective transformations.

This guide provides an in-depth exploration of the reactivity profile of **2-Bromo-5-fluoropyridine-4-carbonitrile**. We will dissect the role of each functional group, elucidate the mechanisms of its most critical reactions, and provide field-proven experimental protocols. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

## Core Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of sound experimental design.

Table 1: Physicochemical Data for **2-Bromo-5-fluoropyridine-4-carbonitrile**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrFN <sub>2</sub>	PubChem[1]
Molecular Weight	201.00 g/mol	PubChem[1]
Appearance	Typically a solid	---
CAS Number	1256822-16-8	PubChem[1]

## Handling and Safety Precautions

As with many halogenated heterocyclic compounds, **2-Bromo-5-fluoropyridine-4-carbonitrile** should be handled with care in a well-ventilated fume hood.[2][3] It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

Core Safety Directives:

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2][3][4]
- Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or fumes.[2][3][4]
- Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes. Wash hands thoroughly after handling.[2][3][5]
- Storage: Keep containers securely sealed and store in a cool, dry place.[5]

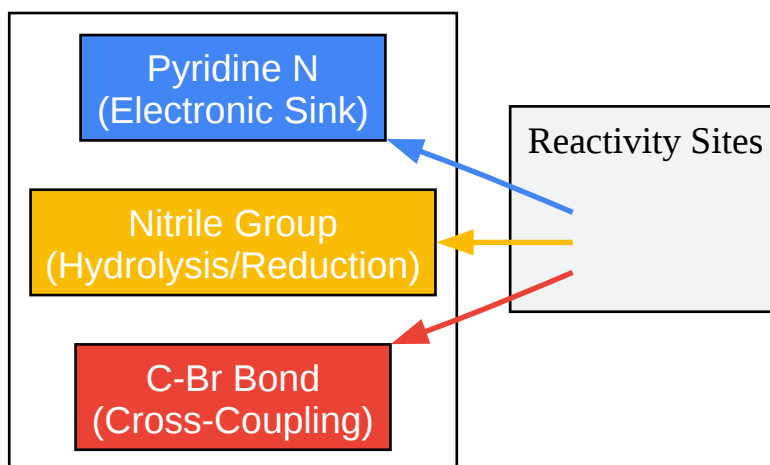
## Analysis of Molecular Structure and Reactivity

The synthetic versatility of **2-Bromo-5-fluoropyridine-4-carbonitrile** stems from the distinct reactivity of its three functional groups, all influenced by the electron-deficient nature of the pyridine ring.

Caption: Molecular structure of **2-Bromo-5-fluoropyridine-4-carbonitrile**.

The reactivity can be dissected as follows:

- **The Pyridine Ring:** As a heteroaromatic system, the nitrogen atom withdraws electron density, making the ring electron-deficient. This electronic character is crucial, as it deactivates the ring towards electrophilic aromatic substitution but significantly activates it towards nucleophilic aromatic substitution (S<sub>N</sub>Ar), especially at the positions ortho (2,6) and para (4) to the nitrogen.<sup>[6][7]</sup>
- **The Bromine Atom (C2-Br):** Positioned ortho to the ring nitrogen, this is the most activated and synthetically versatile site on the molecule. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity vastly exceeds that of the C-F bond in such transformations.<sup>[8]</sup>
- **The Fluorine Atom (C5-F):** While fluorine is a powerful electron-withdrawing group that further activates the ring, the C-F bond is significantly stronger than the C-Br bond. It is generally unreactive in palladium-catalyzed cross-coupling reactions where a C-Br bond is present, allowing for selective functionalization at the 2-position.<sup>[9]</sup> In S<sub>N</sub>Ar reactions, fluoride is typically a better leaving group than bromide; however, the electronic activation at the 2-position often makes the C-Br bond the preferred site for substitution, though this can be condition-dependent.<sup>[6][10]</sup>
- **The Carbonitrile Group (C4-CN):** Located para to the ring nitrogen, this potent electron-withdrawing group further enhances the electron-deficient nature of the ring. It serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.



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Caption: Key reactive sites on **2-Bromo-5-fluoropyridine-4-carbonitrile**.

## Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The C2-Br bond is the workhorse of this molecule, providing a reliable entry point for constructing carbon-carbon and carbon-nitrogen bonds via palladium catalysis. These reactions are cornerstones of modern medicinal chemistry.<sup>[11]</sup>

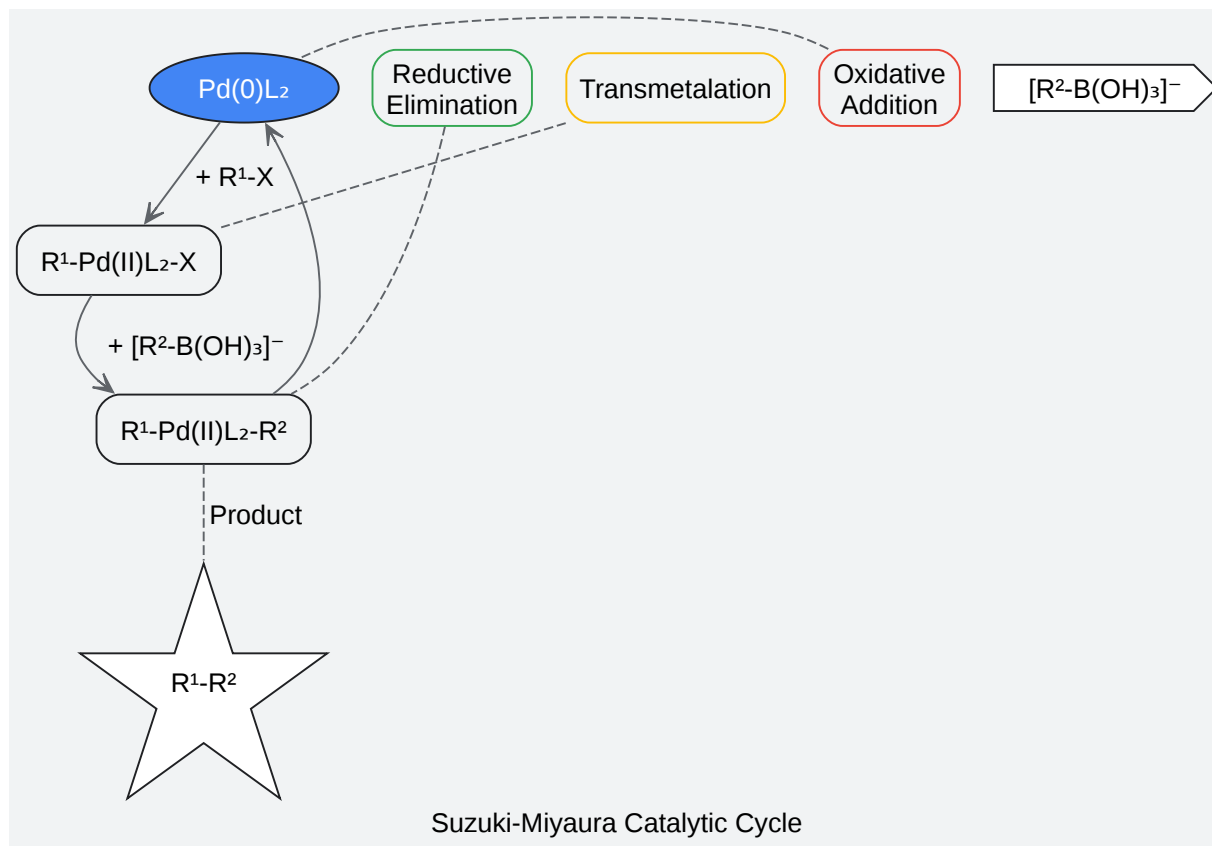
### Suzuki-Miyaura Coupling: C-C Bond Formation

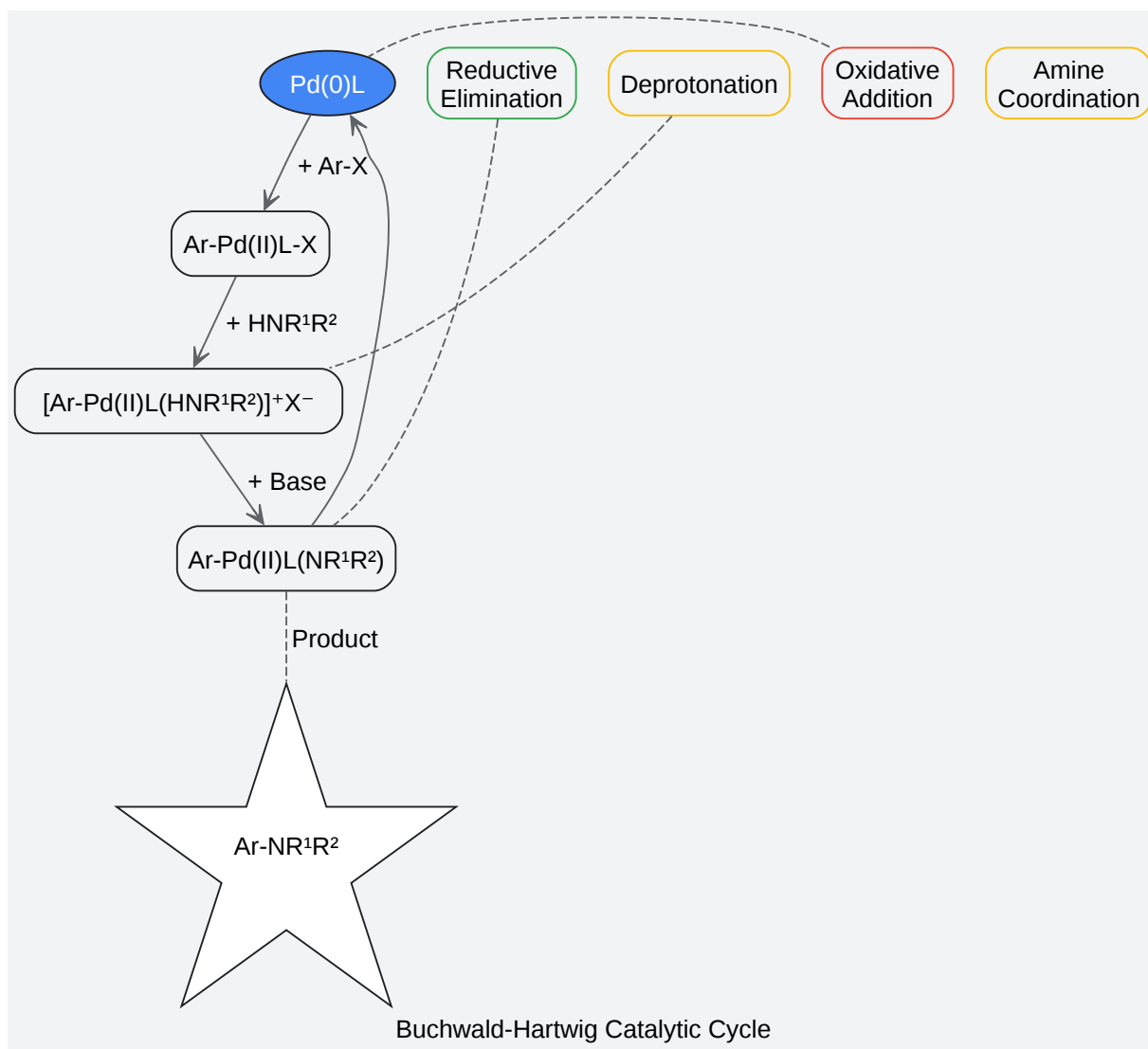
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and vinyl-aryl structures by coupling an organoboron species with an organohalide.<sup>[12][13]</sup> For **2-Bromo-5-fluoropyridine-4-carbonitrile**, this reaction selectively occurs at the C-Br bond.

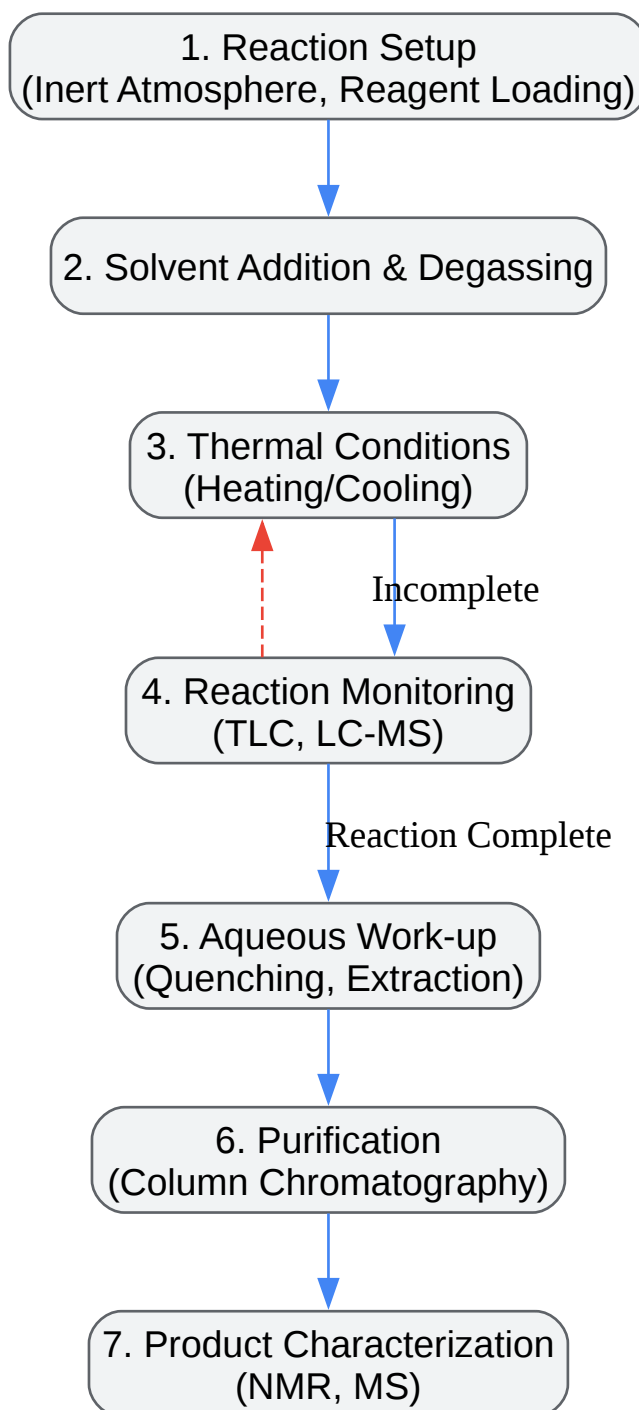
Causality of Experimental Choices:

- Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) or generated in situ from a Pd(II) precatalyst like Pd(OAc)<sub>2</sub>.<sup>[14]</sup>
- Ligand: Phosphine ligands (e.g., PPh<sub>3</sub>, P(t-Bu)<sub>3</sub>) stabilize the palladium center and modulate its reactivity.

- Base: The base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ ) is critical. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. [\[15\]](#)







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## References

- 1. 2-Bromo-5-fluoro-4-pyridinecarbonitrile | C<sub>6</sub>H<sub>2</sub>BrFN<sub>2</sub> | CID 75481745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. nbino.com [nbino.com]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
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